molecular formula C22H19NO6 B2369966 4-(7-methoxybenzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl dimethylcarbamate CAS No. 898406-15-0

4-(7-methoxybenzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl dimethylcarbamate

Cat. No. B2369966
CAS RN: 898406-15-0
M. Wt: 393.395
InChI Key: PPXJEMMZCFLQCI-UHFFFAOYSA-N
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Description

The compound is a derivative of benzofuran and chromenone, both of which are heterocyclic compounds widely found in nature and used in various fields such as medicinal chemistry .


Molecular Structure Analysis

The compound contains a benzofuran moiety, a chromenone moiety, and a dimethylcarbamate group. The benzofuran and chromenone moieties are aromatic and may contribute to the compound’s stability and reactivity .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Some benzofuran derivatives have been studied for their anticancer activity, acting as inhibitors of certain enzymes .

properties

IUPAC Name

[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxochromen-6-yl] N,N-dimethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO6/c1-12-8-18-14(10-17(12)29-22(25)23(2)3)15(11-20(24)27-18)19-9-13-6-5-7-16(26-4)21(13)28-19/h5-11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPXJEMMZCFLQCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1OC(=O)N(C)C)C(=CC(=O)O2)C3=CC4=C(O3)C(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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